4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride
Description
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2,6-difluorophenyl substituent. The 2,6-difluorophenyl group enhances lipophilicity and metabolic stability, while the hydroxyl group may contribute to hydrogen-bonding interactions, influencing target selectivity .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-8-2-1-3-9(13)10(8)11(15)4-6-14-7-5-11;/h1-3,14-15H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDUAGLKQVQYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(C=CC=C2F)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803595-27-8 | |
| Record name | 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with piperidine under specific conditions. The reaction proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product. Common reagents used in this synthesis include reducing agents such as sodium borohydride and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
- Receptor Modulation : Research indicates that compounds similar to 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride may influence neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can have implications for treating mood disorders such as depression and anxiety .
2. Treatment of Sexual Dysfunction
- Melanocortin Receptor Agonism : This compound has been explored for its potential as an agonist at the melanocortin receptor 4 (MCR4). Activation of this receptor is associated with the treatment of sexual dysfunctions, including hypoactive sexual desire disorder and erectile dysfunction .
3. Obesity Management
- Appetite Regulation : The compound's action on MCR4 may also contribute to appetite suppression and increased metabolic rates, making it a candidate for obesity treatment .
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions starting from piperidine derivatives. The presence of fluorine substituents is crucial for enhancing biological activity:
- Starting Materials : Piperidine and difluorobenzene derivatives.
- Reagents Used : Common reagents include acetic acid and sodium cyanoborohydride.
- Reaction Conditions : The reactions are generally conducted under controlled temperatures to optimize yield.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-(3-Fluorophenyl)piperidin-4-ol | Contains one fluorine substituent | Potentially lower potency than difluoro variant |
| 4-(Phenyl)piperidin-4-ol | No fluorine substituents | Lacks enhanced lipophilicity and potency |
| 4-(2,6-Difluorophenyl)piperidin-4-ol | Substituted at two positions on the phenyl ring | Exhibits higher receptor affinity and selectivity |
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Piperidine Derivatives
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Features : Contains a diphenylmethoxy group instead of a hydroxyl and difluorophenyl group.
(2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride
- Structure : Features a ketone group at the 4-position of piperidine and a 2,4-difluorophenyl substituent.
- The 2,4-difluoro substitution pattern may reduce steric hindrance compared to 2,6-difluoro .
N-(2,4-Difluorophenyl)piperidin-4-amine
- Structure : A primary amine at the 4-position of piperidine with a 2,4-difluorophenyl group.
- Key Differences : The amine group introduces basicity, which could affect solubility and ionization under physiological conditions. This contrasts with the hydroxyl group in the target compound, which is more polar and less basic .
Cyclopropane-Based Fluorophenyl Analogs (Non-Piperidine)
trans-[2-(2,6-Difluorophenyl)cyclopropyl]methylamine Hydrochloride (Compound 50)
- Molecular Formula: Not explicitly stated, but structurally distinct due to the cyclopropane ring.
- Purity : 96.5% HPLC purity, the highest among fluorophenyl-substituted cyclopropane derivatives in its series .
- The 2,6-difluoro substitution is shared with the target compound, suggesting similar electronic effects .
Substitution Pattern and Functional Group Impact
Biological Activity
4-(2,6-Difluorophenyl)piperidin-4-ol hydrochloride (CAS No. 1803595-27-8) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease .
- Receptor Modulation : It may interact with various neurotransmitter receptors, contributing to its neuroprotective effects .
- Anti-inflammatory Activity : Preliminary studies suggest that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.20 |
| Escherichia coli | 50 |
| Streptococcus agalactiae | 75 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in:
- Reducing oxidative stress in neuronal cells.
- Enhancing cognitive functions in animal models of Alzheimer's disease.
In vitro studies revealed that it significantly decreased cell death in neuronal cell lines exposed to neurotoxic agents .
Anticancer Potential
Research into the anticancer activity of this compound is ongoing. Preliminary results indicate that it may inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.0 |
| MCF7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 10.0 |
These results suggest that the compound could be further explored as a potential chemotherapeutic agent .
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study published in MDPI demonstrated that derivatives of piperidine compounds, including this compound, exhibited significant inhibition of AChE and BuChE enzymes. This inhibition was linked to improved cognitive functions in animal models . -
Antimicrobial Efficacy :
Another study highlighted the antibacterial activity of this compound against resistant strains like MRSA. The research utilized agar diffusion methods to assess effectiveness and found it to be particularly potent against Gram-positive bacteria . -
Neuroprotective Study :
A recent publication reported on the neuroprotective effects of this compound in an animal model of Alzheimer’s disease. It was observed to improve memory deficits and reduce amyloid-beta plaque formation, suggesting a dual mechanism involving both cholinergic modulation and antioxidant properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
